

Nicarbazin Residue in Animal Tissues: A Technical Guide to Accumulation and Depletion

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Compound of Interest

Compound Name: Nicarbazin

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Introduction

Nicarbazin is a broad-spectrum coccidiostat widely used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus *Eimeria*.^{[1][2]} It is an equimolar complex of two components: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).^{[1][3]} Upon oral ingestion, the complex dissociates, and each component follows a different metabolic path.^[3] The lipophilic DNC is the active anticoccidial agent and is more slowly eliminated, making it the marker residue for monitoring **nicarbazin** levels in edible tissues.^{[1][4]} The more hydrophilic HDP is rapidly absorbed and excreted.^[1]

The presence of **nicarbazin** residues in animal-derived food products, particularly poultry meat and eggs, is a significant concern for food safety and international trade. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for **nicarbazin** in various tissues to ensure consumer safety.^{[5][6]} Understanding the accumulation and depletion kinetics of **nicarbazin** residues is crucial for establishing appropriate withdrawal periods and developing effective monitoring strategies.

This technical guide provides a comprehensive overview of **nicarbazin** residue accumulation and depletion in animal tissues, with a focus on poultry. It summarizes quantitative data from various studies, details experimental protocols for residue analysis, and visualizes the metabolic fate and experimental workflows.

Quantitative Data on Nicarbazin Residue Accumulation and Depletion

The following tables summarize the quantitative data on **nicarbazin** residue levels, primarily the DNC component, in various chicken tissues at different time points following administration and withdrawal.

Table 1: **Nicarbazin** (DNC) Residue Depletion in Chicken Muscle Tissue

Treatment Group	Dosing Regimen	Days of Withdrawal	Mean DNC Concentration (µg/kg)	Reference
Group B	125 mg/kg nicarbazin in feed from day 1 to 21	0	5070.00 ± 1090.54	[5]
1	3431.67 ± 594.45	[5]		
2	1220.17 ± 372.63	[5]		
4	>200	[5]		
6	<200	[5]		
Group C	50 mg/kg nicarbazin + 50 mg/kg narasin in feed from day 1 to 28	4	<200	[5]
T1	125 mg/kg nicarbazin in feed from day 1 to 21	21 (at slaughter)	648.8 - 926	[7]
T2	125 mg/kg nicarbazin in feed from day 1 to 32	10 (at slaughter)	232 - 667	[7]
T3	40 mg/kg nicarbazin + 3.75 mg/kg maduramicin in feed from day 1 to 32	10 (at slaughter)	52 - 189	[7]

Table 2: **Nicarbazin** (DNC) Residue Depletion in Chicken Liver

Dosing Regimen	Days of Withdrawal	Mean DNC Concentration ($\mu\text{g}/\text{kg}$)	Reference
125 mg/kg nicarbazin in feed from day 1 to 21 (T1)	21 (at slaughter)	11,754 - 15,281	[2]
125 mg/kg nicarbazin in feed from day 1 to 32 (T2)	10 (at slaughter)	10,168 - 15,021	[2]
40 mg/kg nicarbazin + 3.75 mg/kg maduramicin in feed from day 1 to 32 (T3)	10 (at slaughter)	2,899 - 4,573	[2]
80 mg/kg nicarbazin + 80 mg/kg narasin in feed for 14 days	0	$4,440 \pm 569$	[8]
5	Plateau reached	[8]	

Table 3: **Nicarbazin** (DNC) Residue Depletion in Other Chicken Tissues

Tissue	Dosing Regimen	Days of Withdrawal	Mean DNC Concentration (µg/kg)	Reference
Kidney	50 mg/kg nicarbazin + 50 mg/kg narasin for 35 days	0	4,290	[1]
3	25	[1]		
5	<100 (LOQ)	[1]		
7	<100 (LOQ)	[1]		
Skin with Fat	50 mg/kg nicarbazin + 50 mg/kg narasin for 35 days	0	2,040	[1]
3	313	[1]		
5	5.6	[1]		
7	<25.9	[1]		

Table 4: Maximum Residue Limits (MRLs) for **Nicarbazin** (as DNC)

Regulatory Body	Muscle (µg/kg)	Liver (µg/kg)	Kidney (µg/kg)	Skin/Fat (µg/kg)	Reference
Codex Alimentarius	200	200	200	200	[5]
European Food Safety Authority (EFSA)	4000	15000	6000	4000	[1]
US Center for Veterinary Medicine (CVM)	-	52000	-	-	[1]
JECFA (1998)	200	200	200	200	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of **nicarbazin** residues. Below are summaries of key experimental protocols cited in the literature.

Protocol 1: Depletion Study of Nicarbazin and Narasin in Broiler Chickens

- Objective: To evaluate the depletion time of **nicarbazin** administered individually and in combination with narasin in broiler chickens.[\[5\]](#)
- Animals: Broiler chickens randomly allocated into three groups.[\[5\]](#)
- Dosing Regimen:
 - Group A (Control): Non-medicated feed.[\[5\]](#)
 - Group B: Feed containing 125 mg of **nicarbazin** per kg of feed from 1 to 21 days of age.[\[5\]](#)

- Group C: Feed containing 50 mg of narasin + 50 mg of **nicarbazin** per kg of feed from 1 to 28 days of age.[5]
- Sample Collection: Muscle tissue samples were collected from six birds per group at various time points after the withdrawal of medicated feed.[5]
- Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was used to determine the concentrations of DNC and narasin.[5]

Protocol 2: Residue Depletion of Nicarbazin and Narasin in Edible Tissues from Chickens

- Objective: To determine the residue depletion of **nicarbazin** and narasin in various edible tissues of chickens.
- Animals: Broiler chickens.
- Dosing Regimen: Administration of Maxiban® G160 (containing **nicarbazin** and narasin at 50 mg/kg each) via feed for 35 days.[1]
- Sample Collection: Samples of liver, muscle, kidney, and skin with fat were collected at 0, 3, 5, and 7 days after withdrawal of the medicated feed.[1]
- Analytical Method: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was used for the analysis of DNC concentrations. The Limit of Quantification (LOQ) was 50 µg/kg for liver, 100 µg/kg for kidney, and 25 µg/kg for muscle and fat.[1]

Protocol 3: Analysis of Nicarbazin Residues in Broilers Reared on Reused Litter

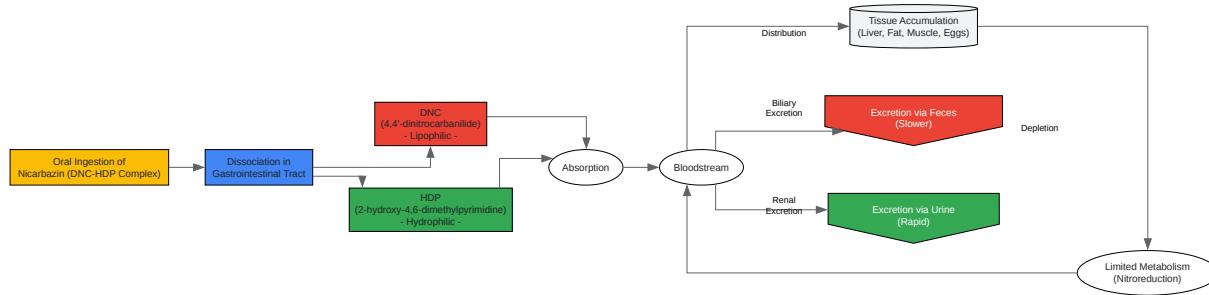
- Objective: To evaluate DNC residues in breast and liver from broilers reared on reused litter over 10 consecutive flocks.[7]
- Animals: Broiler chickens.[7]

- Dosing Regimen: Three treatment groups with varying **nicarbazin** concentrations and administration periods:
 - T1: 125 mg/kg NCZ from day 1-21.[7]
 - T2: 125 mg/kg NCZ from day 1-32.[7]
 - T3: 40 mg/kg NCZ + 3.75 mg/kg maduramicin from day 1-32.[7]
- Sample Collection: Breast and liver samples were collected at various ages, including at the time of slaughter (day 42).[7]
- Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used to quantify DNC residues.[7]

Visualizations

Metabolic Fate and Disposition of Nicarbazin

The following diagram illustrates the general metabolic pathway of **nicarbazin** in poultry, from ingestion to the excretion of its components.

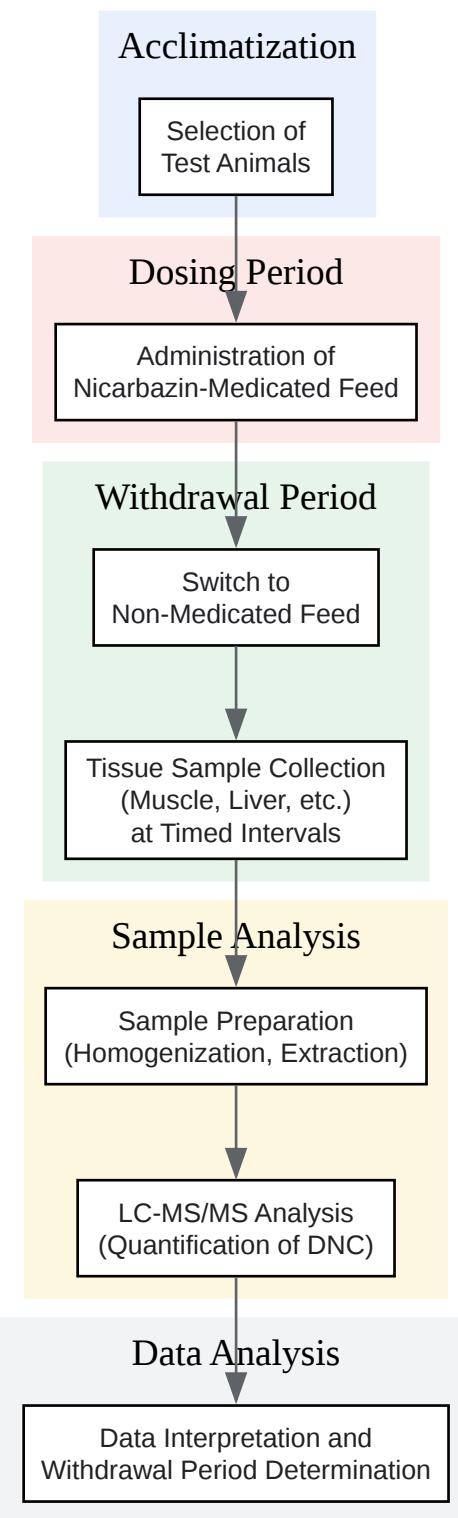


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Caption: Metabolic fate of **Nicarbazin** in poultry.

Experimental Workflow for a Nicarbazin Depletion Study

This diagram outlines a typical experimental workflow for studying the depletion of **nicarbazin** residues in animal tissues.



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Caption: Typical workflow for a **Nicarbazin** residue depletion study.

Signaling Pathways and Cellular Mechanisms

While the overall metabolic fate of **nicarbazin** is understood, the specific cellular signaling pathways governing its transport, accumulation, and depletion in host tissues are not well-defined in the current literature. It is known that the DNC component undergoes limited metabolism, likely through nitroreduction pathways common for xenobiotics containing nitro groups. The transport of DNC and HDP across cell membranes and their interaction with cellular components are areas that require further investigation. General xenobiotic metabolism pathways in poultry involve cytochrome P450 enzymes and transporters like P-glycoprotein, but their specific roles in **nicarbazin** metabolism have not been elucidated.

Conclusion

The accumulation and depletion of **nicarbazin** residues in animal tissues, particularly in poultry, are complex processes influenced by the distinct pharmacokinetic properties of its two components, DNC and HDP. DNC, the active and more persistent component, is the key marker for residue monitoring. Adherence to established withdrawal periods is critical to ensure that DNC concentrations in edible tissues fall below the MRLs set by regulatory bodies. While significant data on residue kinetics exist, further research into the specific cellular and molecular mechanisms of **nicarbazin** transport and metabolism would provide a more complete understanding and could lead to more refined strategies for managing its residues in the food chain.

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